molecular formula C19H17NO3S B5854353 N-(2-methoxyphenyl)-4-biphenylsulfonamide

N-(2-methoxyphenyl)-4-biphenylsulfonamide

Cat. No. B5854353
M. Wt: 339.4 g/mol
InChI Key: SQLRNIOERKXGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-biphenylsulfonamide, also known as MBBS, is a chemical compound that has been widely used in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves its ability to bind to specific protein targets in cells. This binding can either activate or inhibit the function of these proteins, leading to various physiological effects. The specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the research application, but often include receptors and enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the specific research application. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a scaffold to develop new drugs with improved selectivity and potency.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-4-biphenylsulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2-methoxyphenyl)-4-biphenylsulfonamide is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, one limitation of using N-(2-methoxyphenyl)-4-biphenylsulfonamide is its potential for off-target effects, as it may bind to other proteins in addition to its intended target. Additionally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research involving N-(2-methoxyphenyl)-4-biphenylsulfonamide. One area of interest is the development of new drugs based on the N-(2-methoxyphenyl)-4-biphenylsulfonamide scaffold, with improved selectivity and efficacy. Additionally, further investigation into the specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide and their role in various physiological processes may lead to new insights into disease mechanisms and potential therapeutic targets. Finally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves the reaction of 2-methoxyaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxyphenyl)-4-biphenylsulfonamide.

Scientific Research Applications

N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used to investigate the role of certain receptors in the brain and their potential as drug targets. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-23-19-10-6-5-9-18(19)20-24(21,22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLRNIOERKXGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide

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